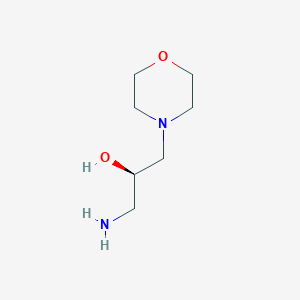
(2R)-1-amino-3-(morpholin-4-yl)propan-2-ol
概要
説明
Synthesis Analysis
“(2R)-1-amino-3-(morpholin-4-yl)propan-2-ol” can be synthesized by different methods, including asymmetric synthesis, resolution of racemic mixture, and chemoenzymatic methods . Asymmetric synthesis is the most common method used to obtain the (2R)-enantiomer. Different chiral catalysts such as chiral auxiliary, chiral ligands or enzymes can be used for the synthesis.Molecular Structure Analysis
The molecule has a molecular mass of 145.20 g/mol. The InChI Key is YAXQOLYGKLGQKA-SSDOTTSWSA-N.Chemical Reactions Analysis
New arylcarbamates and arylcarbamothioates were synthesized by reactions of 1-(alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ols with aryl isocyanates and aryl isothiocyanates .科学的研究の応用
Synthesis of Tertiary Amines and Corrosion Inhibition
(Gao, Liang, & Wang, 2007) investigated the synthesis of tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), and their role as inhibitors for carbon steel corrosion. These compounds proved effective in retarding anodic dissolution of iron, indicating potential applications in corrosion prevention.
Biological Properties and Anticonvulsive Activity
(Papoyan et al., 2011) synthesized new compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and found them to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities, highlighting their potential in medical applications.
Chemoenzymatic Synthesis for Analgesic Development
(Borowiecki, 2022) demonstrated the chemoenzymatic synthesis of a novel compound using 1-(morpholin-4-yl)propan-2-ol. This research aimed at developing potent and safer analgesics, suggesting applications in pharmaceutical synthesis.
Antitumor Activity
(Isakhanyan et al., 2016) explored the antitumor activity of tertiary aminoalkanols including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. These compounds showed potential as biologically active compounds for cancer treatment.
Brass Corrosion Inhibition
(Liang & Gao, 2007) studied the use of β-amino-alcohol derivatives, including 1-morpholin-4-yl-propan-2-ol (MP), as corrosion inhibitors for brass in simulated atmospheric water, indicating their potential in protecting metal surfaces.
In Silico Analysis and Antibacterial Screening
(Mali et al., 2019) synthesized a compound involving 1,2,5-thiadiazole derivative with morpholino-1,2,5-thiadiazol-3-yl)oxy) propan-2-ol. This study highlights the compound's potential in antibacterial applications.
Adrenolytic Activity and Cardiovascular Applications
(Groszek et al., 2009) investigated compounds including 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol for their adrenolytic properties, indicating their potential use in treating cardiovascular diseases.
特性
IUPAC Name |
(2R)-1-amino-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPOQDTHDLUGE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Amino-3-morpholinopropan-2-ol | |
CAS RN |
452105-38-3 | |
| Record name | 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

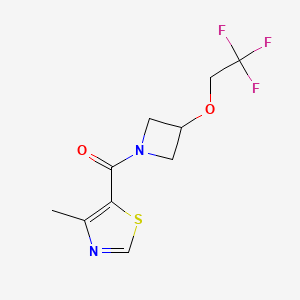
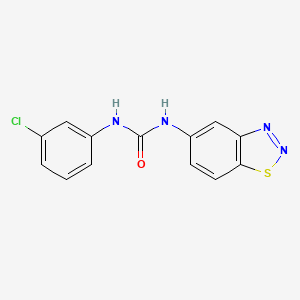
![5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2633896.png)

![4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2633899.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633901.png)
![(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2633904.png)
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)
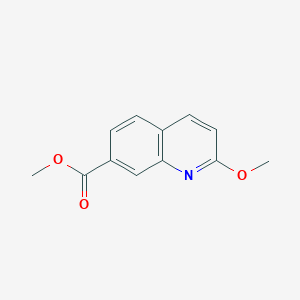

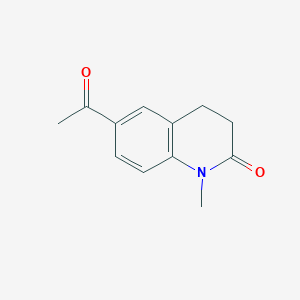
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2633912.png)
![3-azabicyclo[3,2,1]octane Hydrochloride](/img/structure/B2633915.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2633916.png)